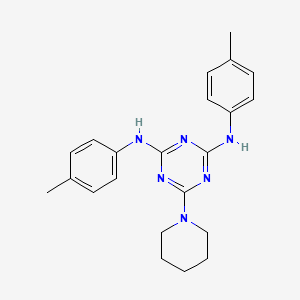![molecular formula C16H15NO2 B11645055 2-isobutyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11645055.png)
2-isobutyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isobutyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-isobutyl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions. The Skraup synthesis is a well-known method for synthesizing isoquinoline derivatives, which involves the use of glycerol, sulfuric acid, and an oxidizing agent .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. Palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are commonly used in industrial settings to produce isoquinoline compounds .
化学反应分析
Types of Reactions: 2-Isobutyl-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydroisoquinolines, and various substituted isoquinolines .
科学研究应用
2-Isobutyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Isoquinoline derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some isoquinoline compounds are used in the development of pharmaceuticals, particularly in the treatment of malaria and other diseases.
Industry: Isoquinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-isobutyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, isoquinoline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects .
相似化合物的比较
Quinoline: A structural isomer of isoquinoline, differing in the position of the nitrogen atom in the ring.
1-Benzylisoquinoline: Found in many natural alkaloids, such as papaverine.
2-Methyl-1H-benzo[de]isoquinoline-1,3(2H)-dithione: Another derivative with similar structural features
Uniqueness: 2-Isobutyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substituents and the resulting chemical properties.
属性
分子式 |
C16H15NO2 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC 名称 |
2-(2-methylpropyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C16H15NO2/c1-10(2)9-17-15(18)12-7-3-5-11-6-4-8-13(14(11)12)16(17)19/h3-8,10H,9H2,1-2H3 |
InChI 键 |
YZNCTLFMQFSLMW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}(thiophen-2-yl)methanone](/img/structure/B11644973.png)
![methyl 3-[8-(diphenylmethylene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate](/img/structure/B11644977.png)
![propyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11644992.png)
![2-[N-(3,4-Dimethoxyphenyl)4-methylbenzenesulfonamido]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11645007.png)
![4-(4-chlorophenyl)-5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11645012.png)
![2-[benzyl(methyl)amino]ethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate](/img/structure/B11645014.png)
![ethyl 2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11645017.png)
![4-(4-Chlorophenyl)-2,2,4-trimethyl-1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11645020.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11645023.png)
![6,7-bis(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11645027.png)
![ethyl (2Z)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11645035.png)

![Ethyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11645059.png)
![methyl 4-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B11645062.png)
